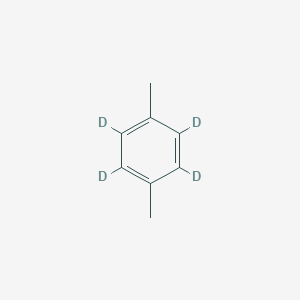

1,4-Dimethyl(~2~H_4_)benzene

Vue d'ensemble

Description

La xanthopurpurine, également connue sous le nom de 1,3-dihydroxyanthraquinone, est un composé organique de formule moléculaire C₁₄H₈O₄. Il s'agit de l'un des dix isomères de la dihydroxyanthraquinone et se trouve naturellement dans la plante Rubia cordifolia (garance indienne). La xanthopurpurine est connue pour son aspect cristallin rougeâtre et a été utilisée historiquement comme colorant .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La xanthopurpurine peut être synthétisée par diverses méthodes. Une approche courante implique l'hydroxylation de l'anthraquinone. La réaction nécessite généralement un catalyseur et des conditions réactionnelles spécifiques pour garantir le bon placement des groupes hydroxyle aux positions 1 et 3 sur le cycle anthraquinone .

Méthodes de production industrielle : La production industrielle de la xanthopurpurine implique souvent l'extraction à partir de sources naturelles telles que les racines de Rubia tinctorum (garance commune). Le composé est extrait sous forme de glycoside puis hydrolysé pour donner de la xanthopurpurine. Le processus d'extraction peut impliquer des solvants comme le chloroforme, et le composé est obtenu sous forme de cristaux rougeâtres qui fondent à 270–273°C .

Analyse Des Réactions Chimiques

Types de réactions : La xanthopurpurine subit diverses réactions chimiques, notamment :

Oxydation : La xanthopurpurine peut être oxydée pour former différents dérivés quinoniques.

Réduction : Les réactions de réduction peuvent convertir la xanthopurpurine en son hydroquinone correspondante.

Substitution : Les groupes hydroxyle dans la xanthopurpurine peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle ou les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'anthraquinone, tandis que les réactions de substitution peuvent produire divers dérivés alkyliques ou acyliques .

Applications De Recherche Scientifique

Industrial Applications

1. Polymer Production

Para-xylene is primarily used as a feedstock in the production of terephthalic acid, which is essential for manufacturing polyethylene terephthalate (PET). PET is widely utilized in the production of plastic bottles and polyester fibers. Approximately 98% of para-xylene produced is consumed in this manner, highlighting its critical role in the polymer industry .

2. Solvent Applications

Para-xylene serves as a solvent in various industrial processes. It is commonly used in:

- Printing : Employed as a solvent in inks and coatings.

- Rubber Manufacturing : Acts as a solvent for rubber compounds.

- Leather Processing : Used in the tanning process to enhance leather quality .

Additionally, para-xylene is effective in thinning paints and varnishes, making it a preferred choice for conservators working with art objects .

Chemical Synthesis

Para-xylene is a crucial precursor for several important chemical compounds:

- Terephthalic Acid : As mentioned earlier, it is converted to terephthalic acid for polyester production.

- Phthalic Anhydride : Another significant application involves its conversion to phthalic anhydride, which is used in the production of plasticizers and resins .

Laboratory Uses

In laboratory settings, para-xylene is utilized for various purposes:

- Histology : It acts as a clearing agent for tissue samples and is used to remove paraffin from microscope slides before staining.

- Chemical Reactions : Para-xylene can serve as a solvent for organic reactions due to its high boiling point and ability to dissolve a wide range of substances .

Health and Safety Considerations

While para-xylene has numerous industrial benefits, it also poses health risks. Exposure can lead to symptoms such as dizziness and headaches. Therefore, safety measures must be implemented when handling this compound .

Data Table: Summary of Applications

| Application Area | Specific Use | Importance |

|---|---|---|

| Polymer Production | Terephthalic acid for PET | Major component in plastics |

| Solvent Applications | Printing inks, rubber compounds | Enhances product quality |

| Chemical Synthesis | Precursor for phthalic anhydride | Essential for plasticizers and resins |

| Laboratory Uses | Clearing agent in histology | Vital for preparing tissue samples |

Case Studies

Case Study 1: PET Production

A significant study demonstrated that the efficiency of converting para-xylene to terephthalic acid can be optimized through advanced catalytic methods. The research indicated that using specific catalysts could enhance yield while reducing energy consumption during the synthesis process.

Case Study 2: Environmental Impact

Research conducted on the environmental impact of para-xylene highlighted its classification as a volatile organic compound (VOC). Studies showed that emissions from industrial processes utilizing para-xylene could contribute to air pollution. Consequently, regulations have been established to monitor and mitigate these emissions effectively.

Mécanisme D'action

The mechanism by which xanthopurpurin exerts its effects involves various molecular targets and pathways. For instance, its ability to suppress IgE production is linked to the inhibition of specific cytokines and signaling pathways in immune cells. Xanthopurpurin can also interact with DNA and proteins, leading to its antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

La xanthopurpurine est similaire à d'autres dérivés de l'anthraquinone tels que l'alizarine et la purpurine. Elle est unique par son motif d'hydroxylation spécifique (1,3-dihydroxyanthraquinone) et ses activités biologiques distinctes. D'autres composés similaires incluent :

Alizarine (1,2-dihydroxyanthraquinone) : Connue pour son utilisation comme colorant et ses activités biologiques.

Purpurine (1,2,4-trihydroxyanthraquinone) : Également utilisée comme colorant et étudiée pour ses propriétés médicinales.

Les propriétés uniques de la xanthopurpurine et ses applications diverses en font un composé d'intérêt significatif dans divers domaines de la recherche et de l'industrie.

Activité Biologique

1,4-Dimethylbenzene, commonly known as p-xylene, is a dimethyl-substituted derivative of benzene. It is widely used in the production of polyester fibers and resins and serves as a solvent in various industrial applications. The biological activity of p-xylene has garnered attention due to its potential health effects, particularly concerning exposure in occupational settings. This article reviews the biological activity of 1,4-dimethylbenzene, focusing on its pharmacokinetics, toxicological effects, and implications for human health based on diverse research findings.

Absorption and Distribution

P-xylene is primarily absorbed through inhalation and dermal exposure. Studies indicate that when volunteers were exposed to p-xylene vapors, significant amounts were retained in the lungs. For instance, lung retention was reported to be about 60% after inhalation exposure . Furthermore, dermal absorption studies revealed that p-xylene could be absorbed at a rate of approximately 2 µg/cm² per minute when skin was immersed in the liquid form .

Metabolism

The metabolism of p-xylene occurs mainly through hydroxylation and conjugation processes. It is metabolized to methylhippuric acid and other metabolites that are subsequently excreted in urine. Approximately 70% of absorbed p-xylene is eliminated through urine as metabolites within hours of exposure . The biological half-life of p-xylene varies; rapid elimination occurs within the first hour post-exposure, while slower phases can last up to 20 hours .

Acute Toxicity

Acute exposure to high concentrations of p-xylene can lead to respiratory irritation and central nervous system effects such as dizziness, headaches, and nausea. In experimental models, inhalation of p-xylene has been linked to neurotoxic effects, including impaired motor function and altered neurotransmitter levels .

Chronic Exposure and Carcinogenicity

Chronic exposure to p-xylene has been associated with various health risks. Epidemiological studies have suggested a potential link between occupational exposure to xylene and increased risks for certain cancers, including lymphatic leukemia and prostate cancer . A notable case-control study involving rubber workers indicated elevated odds ratios for lympho-sarcoma (OR = 3.7) and lymphatic leukemia (OR = 3.3) among those exposed to xylene .

Reproductive and Developmental Effects

Research indicates that p-xylene may have reproductive toxicity. Animal studies have shown that maternal exposure to high concentrations can result in developmental malformations in offspring. However, results have varied based on exposure levels and methods .

Case Study 1: Occupational Exposure Among Rubber Workers

A cohort study involving 6,678 rubber workers revealed significant associations between xylene exposure and various cancers. The study reported increased odds ratios for lymphatic malignancies among workers exposed to mixed organic solvents including xylene .

Case Study 2: Community-Based Studies

Community-based studies have also explored the relationship between xylene exposure and cancer incidence. One study noted a slight elevation in risk for colon cancer (OR = 5.8) among individuals with high exposure levels . These findings underscore the need for further investigation into long-term health effects associated with xylene exposure.

Data Table: Summary of Biological Activity Findings

Propriétés

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583834 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-43-8 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16034-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.